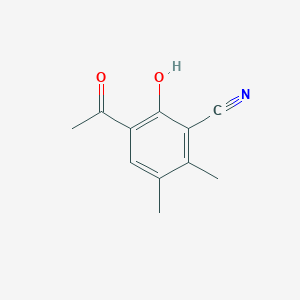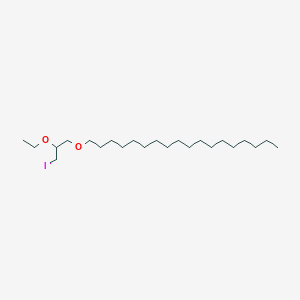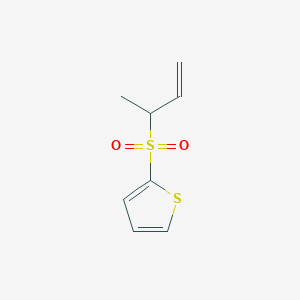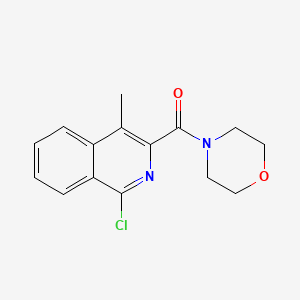
(1-Chloro-4-methylisoquinolin-3-yl)(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-4-methylisoquinolin-3-yl)(morpholin-4-yl)methanone is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline. The compound features a chloro and methyl substitution on the isoquinoline ring and a morpholine moiety attached to the methanone group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-4-methylisoquinolin-3-yl)(morpholin-4-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the chloro and methyl groups. The morpholine moiety is then attached through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-4-methylisoquinolin-3-yl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as triethylamine (TEA) are used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted isoquinoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-Chloro-4-methylisoquinolin-3-yl)(morpholin-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (1-Chloro-4-methylisoquinolin-3-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- (1-Chloro-4-methylisoquinolin-3-yl)(4-methylpiperazin-1-yl)methanone
- 1-Morpholin-4-yl-isoquinoline
- (4-Butyl-phenyl)-isoquinolin-1-yl-amine
Uniqueness
Compared to similar compounds, (1-Chloro-4-methylisoquinolin-3-yl)(morpholin-4-yl)methanone is unique due to its specific substitution pattern and the presence of both chloro and morpholine groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
89928-97-2 |
|---|---|
Molecular Formula |
C15H15ClN2O2 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
(1-chloro-4-methylisoquinolin-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-11-4-2-3-5-12(11)14(16)17-13(10)15(19)18-6-8-20-9-7-18/h2-5H,6-9H2,1H3 |
InChI Key |
UCOAQJDKAQDQQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C2=CC=CC=C12)Cl)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14375599.png)
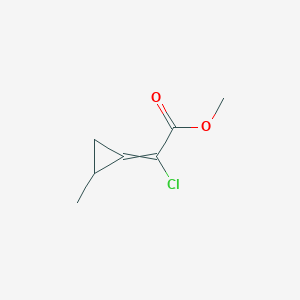
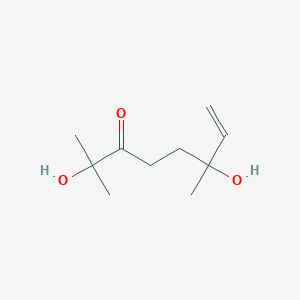
![4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14375615.png)
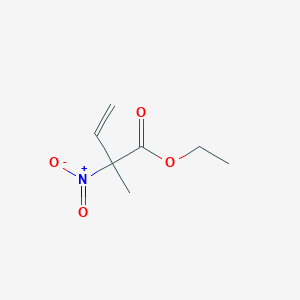
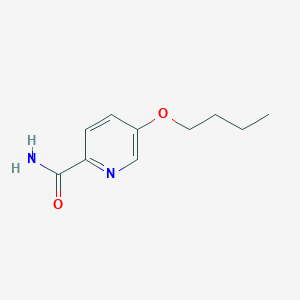
![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)

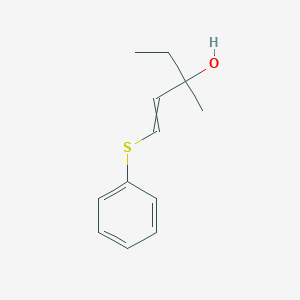
![6-Nitrosobenzo[h]quinolin-5(1H)-one](/img/structure/B14375659.png)
